Bis(Tri-n-Butyltin) Sulfate

Description

Contextualization within Organotin Chemistry Research

Bis(Tri-n-Butyltin) Sulfate (B86663) is an organotin compound, a class of chemical compounds containing at least one tin-carbon bond. cambridge.org Specifically, it belongs to the tributyltin (TBT) sub-category, which is characterized by the presence of a tributylstannyl group, (C₄H₉)₃Sn wikipedia.org. Organotin compounds are broadly categorized based on the number of organic groups attached to the tin atom (from mono- to tetra-substituted), with tri-organotin compounds like TBTs noted for their distinct biological activity. cambridge.org

Within the vast field of organotin chemistry, which began its industrial development nearly a century after the first organotin compounds were identified in the mid-1800s, TBTs have carved out a significant niche. cambridge.org While mono- and di-organotin derivatives are primarily used as heat and light stabilizers for PVC, triorganotins are recognized for their potent biocidal properties. cambridge.org Bis(Tri-n-Butyltin) Sulfate is a member of this biologically active group, alongside more extensively studied compounds like Bis(tri-n-butyltin) oxide (TBTO). cambridge.orgwikipedia.orgnih.gov The general formula for TBT compounds is (CH₃CH₂CH₂CH₂)₃Sn-X, where the 'X' group for this compound is a sulfate ion linking two tributyltin moieties. wikipedia.orgchemical-suppliers.eu Research into this compound often intersects with studies on other TBT derivatives due to their shared tributyltin cation and similar degradation pathways in environmental and biological systems. epa.gov

Historical Trajectory of Research on this compound and Related Tributyltin Compounds

The scientific investigation into tributyltin compounds began in earnest in the early 1950s at the Institute for Organic Chemistry TNO in the Netherlands, where their biological properties were first systematically examined. cambridge.org This initial research paved the way for their commercial application. By the mid-1960s, TBT compounds had become the most prevalent anti-fouling agents used in marine paints worldwide, valued for their effectiveness in preventing the growth of marine organisms on ship hulls. wikipedia.orgtaylorandfrancis.com

The widespread use of TBTs, including compounds like Bis(tri-n-butyltin) oxide and the related sulfate, led to increasing concentrations in the marine environment. nih.gov By the late 1970s and into the 1980s, research began to focus on the unintended ecological consequences. researchgate.netices.dk Studies revealed that TBT compounds were highly toxic to non-target marine life, even at very low concentrations, causing issues such as shell malformations in oysters and imposex—the imposition of male sexual characteristics on female gastropods. researchgate.netices.dk This evidence of endocrine disruption became a major focus of environmental research. epa.govices.dk

This body of research prompted regulatory action. France was among the first to restrict TBT use in 1982, followed by other nations and blocs, including the UK in 1987 and the European Union in 1989. ices.dksemanticscholar.org The International Maritime Organization (IMO) initiated a global ban on the application of organotin-based anti-fouling paints, which came into full effect in 2008. wikipedia.orgtaylorandfrancis.com Consequently, the trajectory of TBT research shifted from application development to environmental fate, toxicology, and remediation. researchgate.netnih.gov Studies on this compound and its counterparts now largely focus on their persistence in sediments, bioaccumulation in aquatic organisms, and their mechanisms of toxicity at a molecular level. epa.govinchem.orgfishersci.com

Interactive Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₂₄H₅₄O₄SSn₂ |

| Molecular Weight | 676.16 g/mol |

| CAS Number | 26377-04-8 |

| Appearance | Solid |

| Water Solubility | Insoluble fishersci.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name | Synonym(s) |

|---|---|

| This compound | Tributyltin sulfate |

| Bis(tri-n-butyltin) oxide | TBTO, Hexabutyldistannoxane |

| Dibutyltin (B87310) | DBT |

| Monobutyltin (B1198712) | MBT |

| Tetrabutyltin | TeBT |

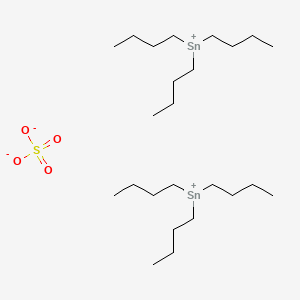

Structure

2D Structure

Properties

CAS No. |

26377-04-8 |

|---|---|

Molecular Formula |

C24H54O4SSn2 |

Molecular Weight |

676.2 g/mol |

IUPAC Name |

bis(tributylstannyl) sulfate |

InChI |

InChI=1S/6C4H9.H2O4S.2Sn/c6*1-3-4-2;1-5(2,3)4;;/h6*1,3-4H2,2H3;(H2,1,2,3,4);;/q;;;;;;;2*+1/p-2 |

InChI Key |

XEPUJTDDAPFGMG-UHFFFAOYSA-L |

SMILES |

CCCC[Sn+](CCCC)CCCC.CCCC[Sn+](CCCC)CCCC.[O-]S(=O)(=O)[O-] |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)OS(=O)(=O)O[Sn](CCCC)(CCCC)CCCC |

Pictograms |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies for Bis Tri N Butyltin Sulfate and Its Precursors

Direct Synthesis Routes

Direct synthesis routes aim to form the organotin structure through fundamental alkylation reactions. These methods are foundational in organotin chemistry for creating the initial carbon-tin bonds.

Synthesis from Tri-n-Butyltin Halides

A primary method for preparing various tri-n-butyltin compounds involves the use of tri-n-butyltin halides as starting materials. um.edu.my While the direct reaction of a tri-n-butyltin halide with a sulfate (B86663) source is a plausible pathway, a more common and well-documented approach involves the hydrolysis of the halide to an intermediate, which then reacts to form the final product. Organotin halides, such as triorganotin halides (R₃SnX), can be readily converted to their corresponding oxides or hydroxides through base hydrolysis, typically using sodium hydroxide. um.edu.myrjpbcs.com This tri-n-butyltin oxide then serves as a direct precursor for the sulfate derivative.

Another potential pathway is a metathesis reaction where a tri-n-butyltin halide (e.g., Tri-n-butyltin Chloride) reacts with a soluble metal sulfate. This type of reaction is analogous to the synthesis of other organotin compounds, such as nitrates and nitrites, which are prepared by reacting organotin halides with silver nitrate (B79036) (AgNO₃) or sodium nitrite (B80452) (NaNO₂). orientjchem.org

Alternative Direct Alkylation Methods

The commercial production of the key precursor, tetra-n-butyltin, is achieved through several direct alkylation methods starting from tin tetrachloride (SnCl₄). nih.gov This tetra-alkylated compound is then converted to tri-n-butyltin compounds through a process called comproportionation or redistribution with additional tin tetrachloride. nih.govrjpbcs.com

The main alkylation methods include:

Grignard Synthesis : Considered the most versatile method, it involves reacting tin tetrachloride with a Grignard reagent, n-butylmagnesium chloride (prepared from n-butyl chloride and magnesium), to produce tetra-n-butyltin with a yield greater than 95%. nih.gov

Wurtz Method : This method is similar to the Grignard synthesis but utilizes sodium instead of magnesium in the alkylation reaction with an alkyl halide. nih.gov

Aluminum Alkyl Method : In this process, tin tetrachloride is reacted with a trialkylaluminum compound, such as tri-n-butylaluminum. nih.gov The reaction is often carried out in the presence of a complexing agent like ether or amines to form stable complexes with the aluminum chloride byproduct, which allows for the full alkyl substitution of the tin tetrachloride. nih.gov

Table 1: Comparison of Direct Alkylation Methods for Tetra-n-butyltin Synthesis

| Method | Alkylating Agent | Metal/Catalyst | Key Features |

|---|---|---|---|

| Grignard Synthesis | n-butyl chloride | Magnesium | Highly versatile and efficient, yielding >95% tetra-n-butyltin. nih.gov |

| Wurtz Method | n-butyl chloride | Sodium | Similar to Grignard but uses sodium; a classic organometallic reaction. nih.gov |

| Aluminum Alkyl Method | Tri-n-butylaluminum | None (uses complexing agents) | Permits full alkyl substitution of stannic chloride. nih.gov |

Indirect Synthesis via Organotin Intermediates

Indirect routes utilize stable organotin compounds, which are themselves synthesized via the direct methods described above, as intermediates for conversion into Bis(Tri-n-Butyltin) Sulfate.

Utilization of Bis(Tri-n-Butyltin) Oxide as a Precursor

Bis(Tri-n-Butyltin) Oxide (TBTO) is a widely used and commercially significant organotin intermediate. nih.govatamanchemicals.com It is a colorless to pale yellow liquid that serves as a versatile starting material for a variety of other organotin compounds. atamanchemicals.comthermofisher.com TBTO is synthesized by the alkaline hydrolysis of tri-n-butyltin halides. nih.gov

A general and effective method for preparing organotin compounds with oxygen-containing ligands, including sulfates, is the reaction of organotin oxides with the corresponding acid. gelest.com In this case, this compound can be synthesized through the reaction of Bis(Tri-n-Butyltin) Oxide with sulfuric acid. This acid-base reaction results in the formation of the organotin sulfate and water. gelest.com This approach is also used to prepare other derivatives like organotin carboxylates, where an organotin oxide is reacted with a carboxylic acid. um.edu.mygelest.com

Reaction Scheme: [(n-C₄H₉)₃Sn]₂O + H₂SO₄ → [(n-C₄H₉)₃Sn]₂SO₄ + H₂O

Reactions with Inorganic Sulfate Sources

The synthesis can also be accomplished by reacting tri-n-butyltin compounds with various inorganic sulfate sources. As mentioned, the reaction of Bis(Tri-n-Butyltin) Oxide with sulfuric acid is a prime example. gelest.com Additionally, the reaction of tri-n-butyltin halides with metal sulfates, such as sodium sulfate, represents a viable metathesis reaction, driven by the formation of a salt byproduct like sodium chloride.

Green Chemistry Approaches in this compound Synthesis

While specific literature detailing green chemistry applications for the synthesis of this compound is scarce, the overarching principles of green chemistry are highly relevant due to the toxicity of organotin compounds. nnsaikiacollege.orgasdlib.org The goal of green chemistry is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nnsaikiacollege.org

Key principles applicable to this synthesis include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nnsaikiacollege.org The reaction of TBTO with sulfuric acid (H₂SO₄) is advantageous in this regard, as the only byproduct is water.

Waste Prevention : Preventing waste is preferable to treating or cleaning it up after it has been created. In organotin synthesis, this is particularly critical. Research into other organophosphorus compounds has demonstrated the potential for facile recovery and recycling of the tributyltin reagent, which avoids the formation of significant tin-containing waste. uni-regensburg.de Applying such a catalytic or recyclable approach to the synthesis of organotin sulfates would be a significant green advancement, minimizing risks associated with organotin compounds. uni-regensburg.de

Use of Safer Solvents : The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. nnsaikiacollege.org Many traditional organometallic syntheses use volatile organic solvents. Research into conducting these reactions in safer media, or in solvent-free conditions, would align with green chemistry goals.

Distillation

For liquid organotin compounds or those with a sufficiently low boiling point, vacuum distillation can be an effective purification method. This technique separates compounds based on their differences in boiling points. By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent thermal decomposition of heat-sensitive materials. This method is particularly useful for purifying liquid precursors to this compound.

Advanced Structural Characterization and Spectroscopic Investigations of Bis Tri N Butyltin Sulfate

X-ray Diffraction Studies

Single Crystal X-ray Diffraction Analysis

Single Crystal X-ray Diffraction (SC-XRD) stands as the most definitive method for elucidating the precise three-dimensional structure of a molecule. uhu-ciqso.esmdpi.com This technique provides detailed information on unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.es However, the application of SC-XRD is contingent upon the successful growth of a suitable, high-quality single crystal, which can be a significant challenge for complex organometallic compounds. uhu-ciqso.es

For Bis(Tri-n-Butyltin) Sulfate (B86663), literature points towards a proposed molecular structure rather than a definitive one determined from SC-XRD, suggesting that obtaining crystals suitable for analysis is difficult. acs.org The proposed structure consists of two tributyltin units linked to a central sulfate group. In a related compound, a detailed SC-XRD analysis revealed a monoclinic crystal system with a C2/c space group, providing a template for the type of data that would be obtained for Bis(Tri-n-Butyltin) Sulfate. mdpi.com A hypothetical crystallographic data table for an organotin compound is presented below to illustrate the typical parameters derived from such an analysis.

Table 1: Representative Crystallographic Data for a Triorganotin Compound. Note: This table is illustrative and based on data for a different organotin compound, as specific single-crystal data for this compound is not available in the provided sources. mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 17.15 |

| b (Å) | 9.85 |

| c (Å) | 18.20 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 2960 |

| Z | 8 |

Powder X-ray Diffraction Characterization

Powder X-ray Diffraction (PXRD) is a powerful technique used for the characterization of bulk crystalline materials. icdd.comicdd.com It is instrumental in identifying crystalline phases, assessing sample purity, and detecting polymorphism. nih.gov The PXRD pattern of a material is a unique fingerprint, displaying a series of diffraction peaks at specific angles (2θ) that correspond to the crystalline lattice planes. researchgate.net

In the characterization of this compound, PXRD would be used to confirm the identity of the synthesized bulk material and to ensure it is free from crystalline impurities. The experimental powder pattern is typically compared to a simulated pattern generated from single-crystal X-ray data. researchgate.net In the absence of single-crystal data for this compound, its PXRD pattern serves as a primary reference for its solid-state identity.

Table 2: Representative Powder X-ray Diffraction Peaks. Note: This table presents a hypothetical set of diffraction peaks to illustrate typical PXRD data.

| 2θ (degrees) | Intensity (arbitrary units) |

| 8.5 | Medium |

| 12.1 | Strong |

| 19.8 | High |

| 24.3 | Medium |

| 28.9 | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the butyl groups attached to the tin atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy provides information on the chemical environment of the hydrogen atoms within a molecule. In the case of this compound, the spectrum is dominated by signals from the protons of the n-butyl chains. A typical spectrum would show four distinct sets of signals corresponding to the four different methylene (B1212753) and methyl groups of each butyl chain.

The expected pattern would include:

A triplet for the terminal methyl protons (–CH₃).

A sextet for the adjacent methylene protons (–CH₂–CH₃).

Multiplets for the two methylene groups closer to the tin atom (Sn–CH₂–CH₂–).

The integration of these signals would correspond to the number of protons in each group. While specific data for the sulfate is not detailed in the provided results, data for related stannyl (B1234572) compounds provide a clear reference for the expected chemical shifts and coupling constants. conicet.gov.ar

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Sn-CH₂- | ~1.16 | m | - |

| -CH₂- | ~1.49 | m | - |

| -CH₂- | ~0.82 | m | - |

| -CH₃ | ~0.82 | t | 7.1 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Insights

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, four distinct signals are expected, corresponding to the four chemically non-equivalent carbon atoms of the n-butyl chains.

A key feature of the ¹³C NMR spectrum of organotin compounds is the presence of satellite peaks due to coupling between the carbon atoms and the magnetically active tin isotopes, ¹¹⁷Sn and ¹¹⁹Sn. The magnitude of these coupling constants, denoted as nJ(Sn,C) where 'n' is the number of bonds separating the atoms, provides valuable structural information about the proximity of the carbon atoms to the tin center. conicet.gov.ar For example, ¹J(¹¹⁹Sn,¹³C) coupling constants are typically in the range of 300-400 Hz for carbons directly bonded to tin in similar compounds. conicet.gov.ar

| Assignment | Chemical Shift (δ, ppm) | ¹J(¹¹⁹Sn,¹³C) (Hz) |

| Sn-C1H₂- | ~9.9 | ~360.7 |

| -C2H₂- | ~29.2 | ~19.1 |

| -C3H₂- | ~27.4 | ~60.0 |

| -C4H₃ | ~13.7 | - |

Advanced Spectroscopic and Structural Analysis

Tin-119 Nuclear Magnetic Resonance (¹¹⁹Sn NMR) spectroscopy is a powerful, non-destructive analytical technique for characterizing the structure and bonding in organotin compounds. huji.ac.il The ¹¹⁹Sn nucleus, with a spin of I=1/2 and a high natural abundance (8.58%), provides sharp signals over a very wide chemical shift range (approximately -2000 to +3000 ppm), making it highly sensitive to the electronic environment and coordination number of the tin atom. huji.ac.ilacademie-sciences.frnih.gov The chemical shift (δ) is a key parameter, as different types of organotin compounds resonate in characteristic regions of the spectrum. huji.ac.il

The coordination number of the tin atom significantly influences the ¹¹⁹Sn chemical shift. Generally, an increase in the coordination number from four to five, six, or higher results in a substantial upfield shift (to more negative ppm values). This shielding effect is a diagnostic feature for determining the geometry around the tin center in solution. For instance, four-coordinate (tetrahedral) triorganotin compounds typically exhibit chemical shifts in the range of +200 to -60 ppm, whereas five-coordinate (trigonal-bipyramidal) species resonate further upfield, from approximately -20 to -200 ppm. Studies on various diorganotin(IV) and triorganotin(IV) complexes have consistently demonstrated this correlation, where shifts corresponding to a pentacoordinated environment are observed upon complexation. nih.govthescipub.com

Tin-119m Mössbauer spectroscopy is an exquisitely sensitive technique for probing the nuclear environment of tin atoms in the solid state. It provides valuable information on the oxidation state, coordination geometry, and nature of chemical bonding through parameters such as the isomer shift (IS or δ) and the quadrupole splitting (QS or ΔEₒ). wikipedia.org

The isomer shift is a measure of the s-electron density at the tin nucleus and is indicative of the oxidation state. For this compound, the observed isomer shift values are consistently in the range expected for tin in the +4 oxidation state. oup.comresearchgate.net This confirms that the tin centers are Sn(IV).

The quadrupole splitting parameter arises from the interaction between the nuclear quadrupole moment of the ¹¹⁹Sn nucleus in its excited state (I=3/2) and the surrounding electric field gradient (EFG) created by the distribution of electrons and ligands. wikipedia.org A non-zero QS value indicates a deviation from perfect tetrahedral, cubic, or octahedral symmetry around the tin atom. For triorganotin(IV) compounds, the magnitude of the QS value is a powerful diagnostic tool for elucidating the coordination geometry.

Early studies on this compound reported significant quadrupole splitting, with values around 3.69 mm/s at 80 K. researchgate.net Later investigations confirmed large QS values (e.g., 3.93 mm/s) and an isomer shift of 1.58 mm/s (relative to SnO₂). oup.com These large QS values are characteristic of a five-coordinate, trigonal-bipyramidal (TBP) geometry around the tin atom, where the three n-butyl groups occupy the equatorial positions and the two more electronegative oxygen atoms from the sulfate group are in the axial positions. This arrangement leads to a large EFG and, consequently, a large quadrupole splitting. Tetrahedral R₃SnX compounds, by contrast, typically show much smaller QS values. The Mössbauer parameters, therefore, strongly support a structure where the tin atom is pentacoordinate. researchgate.net

Table 1: Representative ¹¹⁹Sn Mössbauer Parameters for this compound

| Parameter | Reported Value (mm/s) | Interpretation | Source |

|---|---|---|---|

| Isomer Shift (δ) | 1.58 | Tin(IV) oxidation state | oup.com |

| Quadrupole Splitting (ΔEₒ) | 3.93 | Distorted trigonal-bipyramidal geometry | oup.com |

| Isomer Shift (δ) | ~1.6 | Tin(IV) oxidation state | researchgate.net |

Note: Isomer shift values are relative to SnO₂ or BaSnO₃.

This contrasts with some other organotin derivatives, such as certain carboxylates, which can form infinite chain polymers. researchgate.net The data for this compound suggests a more discrete molecular unit, likely a dimeric structure where two (n-Bu)₃Sn⁺ moieties are bridged by a single SO₄²⁻ anion, with the sulfate acting as a bidentate or tetradentate ligand to create the five-coordinate environment at each tin center. researchgate.netacs.org This proposed structure is consistent with the large observed quadrupole splitting. researchgate.net The technique is also sensitive to chemical changes; for example, it has been used to track the degradation or transformation of organotin compounds in various matrices, where changes in the Mössbauer spectrum would indicate the formation of new tin species with different coordination environments or oxidation states. shu.ac.uk

Infrared (IR) spectroscopy is a fundamental tool for the characterization of organotin compounds, providing a "fingerprint" based on the vibrational frequencies of the molecule's functional groups. nih.gov The IR spectrum of this compound displays characteristic absorption bands corresponding to the tri-n-butyltin group and the sulfate anion.

The vibrations of the n-butyl groups attached to the tin atom give rise to several strong bands. These include the asymmetric and symmetric C-H stretching vibrations typically found between 2850 and 2960 cm⁻¹, as well as C-H bending and CH₂ rocking modes at lower frequencies. conicet.gov.ar The asymmetric Sn-C stretching vibration (νₐₛ(Sn-C)) is a key feature and is generally observed in the 600-680 cm⁻¹ region for tributyltin compounds. ijpras.com

The coordination of the sulfate anion (SO₄²⁻) is of particular interest. A free sulfate ion possesses tetrahedral (Tₑ) symmetry and exhibits four fundamental vibrational modes, of which only two (ν₃ and ν₄) are IR active. The symmetric stretch (ν₁) is IR forbidden. However, when the sulfate coordinates to the tin centers, its symmetry is lowered, causing the forbidden modes to become IR active and the degenerate modes (ν₃ and ν₄) to split into multiple bands. researchgate.net

In the spectrum of this compound, the appearance of multiple strong absorption bands in the region associated with S-O stretching (typically 950-1250 cm⁻¹) is diagnostic of a coordinated sulfate group with reduced symmetry. acs.org For example, strong bands observed around 1165, 1045, and 905 cm⁻¹ have been assigned to the split components of the ν₃ and ν₁ modes of a bidentate bridging sulfate group. acs.org The presence of a band attributable to the symmetric ν₁(S-O) stretch, which is forbidden in the free ion, is strong evidence of covalent bonding between the tin and the sulfate oxygen atoms. researchgate.net Additionally, the presence of bands in the 420-460 cm⁻¹ range can be attributed to Sn-O stretching vibrations, directly confirming the coordination of the sulfate to the tin atoms. thescipub.com

Raman spectroscopy complements IR spectroscopy by providing information on the vibrational modes of a molecule, particularly for symmetric vibrations and bonds involving heavy atoms. acs.org For this compound, Raman spectroscopy is especially useful for observing the symmetric stretching modes of the Sn-C and S-O bonds.

The Raman spectrum is typically characterized by a strong band corresponding to the symmetric Sn-C stretching vibration (νₛ(Sn-C)), which provides information about the (n-Bu)₃Sn framework. The region between 300 and 350 cm⁻¹ often contains a characteristic strong band for organotin sulfides and related compounds, which may be relevant to the Sn-O-S system. capes.gov.br A band observed around 572 cm⁻¹ in some organotin compounds has been attributed to Sn-O stretching. researchgate.net

The vibrational modes of the sulfate group are also prominent in the Raman spectrum. The symmetric S-O stretching mode (ν₁) of the sulfate anion, which is only weakly active or forbidden in the IR for a coordinated sulfate, gives a very strong and sharp peak in the Raman spectrum, typically around 980-1000 cm⁻¹. researchgate.net The position and potential splitting of this ν₁ band, along with the other sulfate modes (ν₂, ν₃, ν₄), can provide detailed insight into the coordination mode of the sulfate ligand (monodentate, bidentate, bridging). acs.orgresearchgate.net For example, the appearance of distinct modes around 850 cm⁻¹ and 1065 cm⁻¹ in the Raman spectra of other organosulfates has been identified as a signature of the organosulfate functional group. acs.org

Table 2: Summary of Key Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Method | Source |

|---|---|---|---|

| 2850 - 2960 | C-H stretching (asymmetric & symmetric) | IR | conicet.gov.ar |

| ~1165, 1045, 905 | S-O stretching (ν₃, ν₁ of coordinated SO₄²⁻) | IR | acs.org |

| 600 - 680 | Sn-C asymmetric stretching (νₐₛ(Sn-C)) | IR | ijpras.com |

| 420 - 460 | Sn-O stretching | IR | thescipub.com |

| 980 - 1000 | S-O symmetric stretching (ν₁ of SO₄²⁻) | Raman | researchgate.net |

Mass Spectrometric Approaches for Molecular Structure Validation

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the fragmentation pathways of organotin compounds, thereby providing critical evidence for molecular structure validation. While direct mass spectrometric data for this compound is not extensively available in public literature, the fragmentation behavior can be reliably inferred from the well-documented mass spectra of closely related tributyltin (TBT) compounds, such as bis(tri-n-butyltin) oxide (TBTO) and tributyltin chloride. researchgate.netanalchemres.org

Typically, analysis is performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govtandfonline.com For GC-MS analysis, organotin compounds often require a derivatization step, such as ethylation with sodium tetraethylborate, to increase their volatility. nih.govgov.bc.ca Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used in LC-MS for such compounds.

The fragmentation of tributyltin compounds under mass spectrometric conditions is characterized by the sequential loss of the n-butyl groups attached to the tin atom. researchgate.net This predictable fragmentation pattern is a hallmark of tributyltin derivatives and provides strong evidence for the presence of the tributyltin moiety.

Upon ionization, this compound is expected to exhibit a primary fragmentation pathway involving the cleavage of the tin-sulfate bond, followed by the characteristic loss of butyl radicals (C₄H₉•, mass = 57) from the resulting tributyltin cation ([Sn(C₄H₉)₃]⁺). The isotopic pattern of tin, with its multiple stable isotopes, provides a distinct signature that aids in the identification of tin-containing fragments.

A proposed fragmentation pathway for this compound, based on the behavior of analogous compounds, is detailed in the interactive table below.

Interactive Data Table: Proposed Mass Spectrometric Fragmentation of this compound

| Precursor/Fragment Ion | m/z (most abundant isotope) | Proposed Fragmentation Step |

| [((C₄H₉)₃Sn)₂SO₄] | 678 | Molecular Ion |

| [(C₄H₉)₃SnOSO₃]⁺ | 469 | Loss of (C₄H₉)₃Sn• |

| [(C₄H₉)₃Sn]⁺ | 291 | Loss of SO₃ from [(C₄H₉)₃SnOSO₃]⁺ or direct formation |

| [(C₄H₉)₂Sn]⁺ | 234 | Loss of C₄H₉• from [(C₄H₉)₃Sn]⁺ |

| [(C₄H₉)Sn]⁺ | 177 | Loss of C₄H₉• from [(C₄H₉)₂Sn]⁺ |

| [Sn]⁺ | 120 | Loss of C₄H₉• from [(C₄H₉)Sn]⁺ |

Thermal Analysis for Structural Stability (e.g., TGA, DSC)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for determining the thermal stability, decomposition profile, and phase transitions of chemical compounds. While specific TGA and DSC data for this compound are not readily found in published literature, the thermal behavior of other organotin compounds provides a reliable framework for predicting its stability. researchgate.net For instance, studies on related tributyltin derivatives offer insights into the expected decomposition patterns. researchgate.net

Thermogravimetric Analysis (TGA) is expected to reveal a multi-step decomposition process for this compound. The initial weight loss would likely correspond to the cleavage and volatilization of the n-butyl groups. Subsequent decomposition steps would involve the breakdown of the remaining organotin structure and the sulfate moiety, ultimately leading to the formation of a stable inorganic residue, likely a tin oxide or sulfate species, at high temperatures. The analysis is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative side reactions.

Differential Scanning Calorimetry (DSC) provides information on the energetic changes within the compound as a function of temperature. For this compound, DSC analysis would be used to identify endothermic events such as melting and boiling, as well as exothermic events associated with decomposition. The presence of sharp endothermic peaks would indicate melting or boiling points, while broad exothermic peaks would signify decomposition processes.

Based on the thermal analysis of analogous organotin compounds, a hypothetical thermal analysis profile for this compound can be proposed.

Interactive Data Table: Predicted Thermal Analysis Data for this compound

| Thermal Event | Technique | Predicted Temperature Range (°C) | Associated Mass Loss (TGA) / Enthalpy Change (DSC) | Description |

| Melting | DSC | 100 - 150 | Endothermic | Phase transition from solid to liquid. |

| Initial Decomposition | TGA/DSC | 200 - 350 | Significant mass loss / Exothermic | Loss of n-butyl groups. |

| Final Decomposition | TGA/DSC | 350 - 600 | Further mass loss / Exothermic | Breakdown of the core structure to form a stable residue. |

Chemical Reactivity and Reaction Mechanisms of Bis Tri N Butyltin Sulfate

Hydrolytic Cleavage of Tin-Carbon Bonds

The reactivity of organotin compounds like bis(tri-n-butyltin) sulfate (B86663) is significantly influenced by the stability of the tin-carbon (Sn-C) bond. gelest.com In aqueous environments, the Sn-C bond in tributyltin (TBT) compounds can undergo cleavage. The process of hydrolysis can affect the tributyltin moiety. For instance, tributyltin halides can hydrolyze to form tributyltin hydroxide, which may then dehydrate to yield bis(tributyltin) oxide. tandfonline.com The anion associated with the organotin compound plays a role in its reactivity and susceptibility to hydrolysis. gelest.comtandfonline.com While tin mercaptides show lower susceptibility to hydrolysis, other forms like alkoxides and carboxylates are more reactive. gelest.com The cleavage of the Sn-C bond is a critical step in the degradation of these compounds in the environment.

Photodegradation Pathways and Kinetics

Photodegradation, driven by sunlight or UV radiation, is a significant pathway for the breakdown of organotin compounds. tandfonline.comnih.gov This process involves the cleavage of the tin-carbon bonds, leading to the sequential loss of alkyl groups. researchgate.net Studies on tributyltin chloride (TBTCl) demonstrate that UV irradiation leads to its degradation into less toxic inorganic tin species. researchgate.net The kinetics of this photodegradation can be monitored by measuring the decrease in the concentration of the parent compound over time.

The photocatalytic degradation of TBTCl, a related tributyltin compound, has been shown to be effective in aqueous solutions. The presence of a photocatalyst such as titanium dioxide (TiO₂) can enhance the degradation rate under UV light. The process results in the progressive removal of butyl groups from the tin atom. researchgate.net This suggests that bis(tri-n-butyltin) sulfate would follow a similar photodegradation pathway, ultimately leading to the formation of dibutyltin (B87310), monobutyltin (B1198712), and finally inorganic tin species. researchgate.netresearchgate.net

Table 1: Illustrative Photodegradation Kinetics of a Tributyltin Compound (Note: This data is based on the principles of TBT photodegradation and serves as an example of expected kinetic behavior.)

| Irradiation Time (hours) | Remaining TBT Compound (%) | Degradation Product(s) |

|---|---|---|

| 0 | 100 | None |

| 2 | 75 | Dibutyltin derivatives |

| 4 | 50 | Dibutyltin, Monobutyltin derivatives |

| 6 | 25 | Monobutyltin derivatives, Inorganic tin |

| 8 | <10 | Inorganic tin |

Coordination Chemistry Aspects

The tin atom in triorganotin compounds typically exhibits a coordination number of four or five. ukm.my In the case of this compound, the tin center is bonded to three n-butyl groups. The sulfate anion can coordinate to the tin atom, potentially acting as a bridging ligand between two tributyltin units, which would lead to a five-coordinate environment around each tin atom.

In the solid state, tributyltin carboxylates often adopt a five-coordinate, trigonal bipyramidal geometry, frequently forming polymeric chains where the carboxylate group bridges adjacent tin atoms. ukm.my Upon dissolution in a non-coordinating solvent, these polymeric structures can depolymerize, resulting in a four-coordinate, tetrahedral geometry around the tin atom. ukm.my A similar structural behavior can be anticipated for this compound, with the geometry being dependent on the physical state. Ligand field effects, which describe the interaction between the central metal atom and the surrounding ligands, influence the electronic properties and geometry of the complex. researchgate.net

The tin atom in organotin compounds can expand its coordination sphere to accommodate additional ligands, leading to the formation of coordination adducts and complexes. gelest.com Tributyltin compounds readily react with various O- and N-donor ligands. For example, triphenyltin (B1233371) azide (B81097) forms adducts with ligands like hexamethylphosphoramide (B148902) (HMPA), resulting in a five-coordinate tin center with a trans-axial arrangement of the ligands. researchgate.net

This ability to form adducts is a key feature of organotin chemistry. This compound can be expected to react with Lewis bases, where the tin atom acts as a Lewis acid, to form stable complexes. lupinepublishers.com The formation of these adducts can alter the chemical and physical properties of the parent compound. The coordination can lead to the formation of monomeric complexes or extended polymeric structures, depending on the nature of the ligand and the stoichiometry of the reaction. ukm.my

Mechanisms of Organotin Compound Degradation in Various Media

The persistence of organotin compounds in the environment is limited by various degradation processes. These processes can be biotic, involving microorganisms, or abiotic, such as photolysis and chemical cleavage. nih.govresearchgate.net The degradation rates are influenced by environmental factors including temperature, pH, light exposure, and the presence of microbial communities. researchgate.net

A primary degradation mechanism for tributyltin compounds in various media is sequential dealkylation. researchgate.net This process involves the stepwise removal of the butyl groups from the tin atom. nih.gov The degradation proceeds from the highly toxic tributyltin (TBT) to the less toxic dibutyltin (DBT), then to monobutyltin (MBT), and ultimately to non-toxic inorganic tin. researchgate.netethz.ch

This dealkylation can be initiated by UV radiation or microbial action. researchgate.netresearchgate.net The general pathway is as follows:

R₃SnX → R₂SnX₂ → RSnX₃ → SnX₄ researchgate.net

For this compound, this translates to the transformation of the tributyltin cation through dibutyltin and monobutyltin species. researchgate.netresearchgate.net Half-lives for organotin compounds in soils can range from 0.5 to 15 years, with degradation rates generally following the order of mono- ≥ di- > tri-substituted organotin compounds. researchgate.net

Table 2: Sequential Dealkylation Pathway of Tributyltin (TBT)

| Step | Parent Compound | Primary Product | Secondary Product | Final Product |

|---|---|---|---|---|

| 1 | Tributyltin (TBT) | Dibutyltin (DBT) | - | - |

| 2 | Dibutyltin (DBT) | Monobutyltin (MBT) | - | - |

| 3 | Monobutyltin (MBT) | Inorganic Tin (Sn⁴⁺) | - | - |

Role of Aerobic and Anaerobic Conditions in Transformation

The environmental fate and chemical transformation of this compound, a member of the tributyltin (TBT) family of compounds, are significantly influenced by the presence or absence of oxygen. Microbial degradation is a key process in the transformation of TBT compounds in both aerobic and anaerobic environments. mst.dk This biotic breakdown proceeds through a progressive oxidative dealkylation, which involves the cleavage of the carbon-tin bond. mst.dk

Under aerobic conditions , microorganisms such as bacteria, algae, and fungi actively degrade TBT. mst.dkwho.int The process typically involves the sequential removal of butyl groups from the tin atom, leading to the formation of dibutyltin (DBT) and monobutyltin (MBT) derivatives, which are progressively less toxic. researchgate.net Eventually, this can lead to the formation of inorganic tin. researchgate.netnih.gov

Conversely, the role and rate of transformation under anaerobic conditions are less clear, with conflicting reports in scientific literature. mst.dkwho.int Some studies suggest that anaerobic degradation is a slow process, while others propose that it can be more rapid and significant than aerobic degradation. mst.dkwho.int The persistence of TBT compounds can be substantially longer in anoxic sediments, with half-lives potentially extending for many years. who.intljmu.ac.uk The degradation pathway under anaerobic conditions also involves stepwise dealkylation. researchgate.net

| Condition | Primary Mechanism | Key Degradation Products | Reported Half-Life Variability |

| Aerobic | Microbial oxidative dealkylation | Dibutyltin (DBT), Monobutyltin (MBT), Inorganic Tin | Days to weeks (in water column) mst.dkwho.int |

| Anaerobic | Microbial dealkylation | Dibutyltin (DBT), Monobutyltin (MBT), Inorganic Tin | Disputed; can be slow (years in sediment) who.intljmu.ac.uk |

Theoretical and Computational Studies on Reactivity

Theoretical and computational chemistry provide powerful tools for investigating the reactivity of organotin compounds like this compound at a molecular level. These methods offer insights into reaction mechanisms, transition states, and the electronic properties that govern chemical behavior, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of chemical systems. researchgate.net For organotin compounds, DFT calculations can elucidate reaction pathways by determining the geometries of reactants, intermediates, transition states, and products, along with their corresponding energies. mdpi.comchemrxiv.org This allows for the mapping of the potential energy surface of a reaction, helping to predict the most likely mechanistic pathways.

While specific DFT studies on the reaction pathways of this compound are not extensively documented in publicly available literature, the methodology has been applied to other organotin derivatives. researchgate.net Such studies typically involve:

Geometry Optimization: Determining the lowest-energy structure for molecules and transition states. For di-n-butyltin(IV) derivatives, for example, DFT has been used to optimize molecular geometry. researchgate.net

Frequency Calculations: Confirming that optimized structures correspond to energy minima (reactants, products) or first-order saddle points (transition states) on the potential energy surface. researchgate.net

Energetic Calculations: Computing reaction energies and activation barriers, which indicate the thermodynamic and kinetic feasibility of a proposed reaction step. chemrxiv.org

Analysis of Molecular Orbitals: Investigating the Frontier Molecular Orbitals (HOMO and LUMO) to understand charge transfer properties and chemical reactivity. frontiersin.org

These calculations can provide insights into hydrolysis, ligand exchange, and degradation pathways of organotin compounds.

Molecular Dynamics Simulations for Mechanistic Insights

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By simulating the interactions within a system, MD can provide a microscopic view of complex chemical processes and mechanistic details that are often difficult to observe experimentally. nih.gov

In the context of organotins, MD simulations have been employed to investigate their interactions with biological macromolecules. For instance, classical MD simulations were used to explore the binding modes of tributyltin compounds with the enzyme aromatase. nih.gov These simulations revealed that van der Waals interactions are the primary driving force for binding and that water molecules play a crucial role in the ligand-protein network. nih.gov

For this compound, MD simulations could potentially be used to:

Model its interaction with solvents to understand solubility and solvation effects.

Simulate its adsorption onto surfaces or particulate matter in environmental systems.

Investigate the dynamics of its interaction with biological targets to elucidate mechanisms of toxicity.

Explore the conformational changes and dynamics during catalytic cycles.

These simulations provide a dynamic picture of molecular interactions, offering valuable mechanistic insights that complement the static information obtained from methods like DFT.

Catalytic Properties and Mechanisms (if specific to the sulfate, otherwise general organotin catalysis)

While specific catalytic applications for this compound are not widely reported, organotin compounds, in general, are known for their significant catalytic activity in a variety of industrial chemical reactions. lupinepublishers.comgelest.comrjpbcs.com Their catalytic function often stems from the Lewis acidic nature of the tin center. lupinepublishers.comlupinepublishers.com

Organotin compounds are particularly effective as catalysts in the formation of polymers and in esterification reactions. gelest.comrjpbcs.com Two prominent examples include:

Polyurethane Formation: Organotins, such as dibutyltin dilaurate, are widely used to catalyze the reaction between isocyanates and alcohols to form urethane (B1682113) linkages. lupinepublishers.comgelest.com Two primary mechanisms have been proposed for this catalysis. One involves the organotin compound acting as a Lewis acid, activating the alcohol or isocyanate. lupinepublishers.comlupinepublishers.com Another proposed mechanism involves the insertion of the isocyanate into a tin-alkoxide bond formed between the catalyst and the alcohol.

Esterification and Transesterification: Organotin compounds, including dibutyltin oxide, are used as catalysts for the synthesis of esters from carboxylic acids and alcohols (esterification) or from other esters (transesterification). gelest.com They are often preferred over strong acid or base catalysts because they are less corrosive and can be used with sensitive substrates. lupinepublishers.comlupinepublishers.com The mechanism is believed to involve coordination of the tin atom with the hydroxyl group of the alcohol, facilitating the reaction. gelest.com

The catalytic activity of organotin compounds is influenced by the number and nature of the organic groups attached to the tin atom. The Lewis acidity generally follows the order: RSn³⁺ > R₂Sn²⁺ > R₃Sn⁺. rjpbcs.com

| Reaction Type | Common Organotin Catalyst | Proposed Catalytic Role |

| Polyurethane Synthesis | Dibutyltin Dilaurate, Dibutyltin Diacetate | Lewis acid activation; Insertion mechanism lupinepublishers.comgelest.com |

| Esterification | Dibutyltin Oxide | Lewis acid catalysis; Coordination to alcohol gelest.com |

| Transesterification | Dibutyltin Oxide | Lewis acid catalysis gelest.com |

Environmental Transformation and Fate of Bis Tri N Butyltin Sulfate and Its Derivatives

Degradation Kinetics in Aquatic Environments (Water Column, Sediments)

The degradation of TBT in aquatic systems is a critical factor in determining its environmental persistence. The primary mechanism for its breakdown is biodegradation, although photolysis can contribute. frontiersin.orgepa.gov The kinetics of degradation vary significantly between the water column and the sediment, with TBT being far more persistent once incorporated into bottom sediments. epa.govresearchgate.net

In the water column, tributyltin is degraded relatively quickly due to effective photolytic and microbial degradation. frontiersin.org Biodegradation is considered the major breakdown pathway for TBT in water. epa.gov The half-life of TBT in the water column is generally estimated to be in the range of several days to a few weeks. frontiersin.orgepa.gov For instance, some studies have reported a half-life of one to two weeks in marine water. wikipedia.org However, factors such as temperature can influence this rate; lower temperatures may extend the half-life to several months.

Table 1: Reported Half-Life of Tributyltin (TBT) in Aquatic Environments

| Environment | Reported Half-Life | Conditions |

|---|---|---|

| Water Column | Several days to weeks | General estimate |

| Marine Water | 1-2 weeks | - |

| Estuarine Waters | 6-7 days | At 28°C |

| Sediments (General) | Several months to >1 year | Dependent on oxygen levels |

| Aerated Sediments | 360 - 775 days | Freshwater and estuarine |

| Anaerobic Sediments | No degradation observed over 330 days | - |

| Marina Sediment | 2.1 years | Long-term study (14-year period) |

| Beaver Pond Sediment (Organic-rich) | 28 days | Freshwater |

| Lake Sediment (Sandy) | 78 days | Freshwater |

Once TBT partitions from the water column to the sediment, its persistence increases dramatically. frontiersin.org Sediments act as a long-term sink and a potential secondary source of TBT pollution. frontiersin.org The half-life in sediments can range from several months to many years, heavily dependent on environmental conditions. frontiersin.orgepa.gov In aerated, porous sediments, degradation is faster, whereas in anoxic (oxygen-depleted) layers, TBT can persist for extended periods. epa.gov One study measured half-lives of 360 to 775 days in the top layer of aerated freshwater and estuarine sediments, but observed no degradation over 330 days in anaerobic sediments. epa.gov Another long-term study in a marina estimated the half-life of TBT to be 2.1 years. nih.gov In contrast, under specific conditions like a low-temperature, anoxic fjord, the half-life of TBT was estimated to be as high as 87 ± 17 years. ljmu.ac.uk

The sorption (adhesion) of TBT to sediments is a key process controlling its fate. wikipedia.org Due to its hydrophobic nature, TBT readily adsorbs to organic matter and suspended particles. frontiersin.orgwikipedia.org This behavior is influenced by several factors:

pH : Sorption is generally highest around a pH of 6, which is attributed to an optimal balance between the cationic TBT+ species and deprotonated surface ligands on sediment particles. nih.gov

Salinity : The effect of salinity is complex. Increased salinity can enhance sorption at higher pH levels due to a "salting-out" effect, which reduces TBT's solubility in water. researchgate.net Conversely, at lower pH, increased salinity can reduce sorption as other cations compete with TBT for binding sites. nih.govresearchgate.net

Organic Carbon Content : The amount of organic carbon in the sediment is an important determinant of sorption behavior. nih.gov TBT can also bind strongly to black carbon (a residue of incomplete combustion), which can affect its bioavailability. nih.gov

Desorption, the release of TBT from sediment back into the water, is also a critical consideration. Studies suggest that this process can be slow and that "aging" effects may reduce the reversibility of sorption, locking the contaminant in the sediment for longer periods. frontiersin.orgnih.gov

Microbial Transformation Processes

Biological degradation is the most significant pathway for the breakdown of TBT in the environment. epa.gov A diverse range of microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to transform TBT into less toxic compounds. nih.govresearchgate.netresearchgate.net

Numerous microorganisms have been identified that can resist and degrade TBT. researchgate.net This capability is crucial for the natural attenuation of TBT contamination. mdpi.com Both bacteria and fungi have been shown to biodegrade TBT to di- and monobutyltin (B1198712), particularly under aerobic conditions when a secondary carbon source is available. epa.gov Some bacteria, such as Pseudomonas putida, have been noted for their TBT-degrading potential, possibly using it as a carbon source. mdpi.com The process involves the sequential removal of butyl groups from the tin atom, which progressively reduces the compound's toxicity. nih.govresearchgate.net

Microbial activity under anoxic conditions also plays a role in the transformation of tin compounds. Specific groups of bacteria, such as sulfate-reducing bacteria (SRB) and nitrate-reducing bacteria (NRB), have been examined for their ability to transform butyltins. nih.gov

Nitrate-Reducing Bacteria : One study demonstrated that a strain of Pseudomonas sp. could degrade 35% of the initial TBT under nitrate-reducing (anoxic) conditions. nih.gov

Sulfate-Reducing Bacteria : The SRB strain Desulfobulbus propionicus was found to degrade TBT under sulfidogenic conditions. nih.gov This is environmentally significant as these reactions can control the mobility and toxicity of TBT in anoxic sediments. nih.gov

The primary microbial degradation pathway for TBT is sequential dealkylation (specifically, debutylation). researchgate.netresearchgate.net This process occurs stepwise:

Tributyltin (TBT) is transformed into Dibutyltin (B87310) (DBT).

Dibutyltin (DBT) is further degraded into Monobutyltin (MBT).

Monobutyltin (MBT) is ultimately broken down into less toxic inorganic tin. mdpi.comresearchgate.net

Each successive dealkylation step results in a compound with significantly lower toxicity than the parent TBT. researchgate.net

In addition to dealkylation, methylation processes have been observed. While TBT itself is dealkylated, its inorganic tin degradation products can be methylated by microorganisms under certain conditions. epa.govnih.gov For example, the sulfate-reducing bacterium Desulfobulbus propionicus has been shown to methylate inorganic tin, leading to the formation of more toxic compounds like dimethyltin and trimethyltin. nih.gov This highlights the complexity of microbial processes in sediments, where the degradation of one toxicant can sometimes lead to the formation of another. nih.gov TBT is also known to be a DNA-hypomethylating agent, which can cause epigenetic alterations in organisms, but this is an effect on the organism rather than a transformation of the compound itself. nih.gov

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Bis(Tri-n-Butyltin) Sulfate (B86663) | - |

| Tributyltin | TBT |

| Dibutyltin | DBT |

| Monobutyltin | MBT |

| Dimethyltin | - |

| Trimethyltin | - |

| Pseudomonas putida | - |

Abiotic Degradation Pathways

Abiotic degradation of the tributyltin cation proceeds primarily through photolysis, with hydrolysis being a less significant pathway under typical environmental conditions.

Photolysis, or the breakdown of the compound by light, is a more significant abiotic degradation pathway for tributyltin in surface waters. The rate and extent of photodegradation are dependent on several factors, including light intensity, water clarity, and the presence of photosensitizing substances. The half-life of TBT due to photolysis can vary from several days to weeks. For instance, one study reported a photolytic half-life of greater than 89 days in both distilled water and natural harbor water under sunlight epa.gov. Other research has indicated photolytic half-lives for butyltins to be around 18 days, with the potential for this to extend to several months at lower temperatures waterquality.gov.au. The concentration of TBT in the surface microlayer of water bodies can enhance the rate of photolytic breakdown waterquality.gov.au.

Table 1: Photolytic Half-life of Tributyltin (TBT) in Aqueous Systems

| Water Type | Conditions | Reported Half-life | Reference |

|---|---|---|---|

| Distilled Water | Sunlight | > 89 days | epa.gov |

| Harbor Water | Sunlight | > 89 days | epa.gov |

| General Aquatic Environments | Variable | 18 days | waterquality.gov.au |

| General Aquatic Environments | Lower temperatures | Several months | waterquality.gov.au |

| Marine Water | General | 1 to 2 weeks | wikipedia.org |

Transformation Products and their Chemical Characterization

The degradation of tributyltin is a stepwise process involving the sequential loss of butyl groups. This process, known as dealkylation, leads to the formation of less toxic organotin compounds and ultimately to inorganic tin.

The primary transformation products of tributyltin (TBT) are dibutyltin (DBT) and monobutyltin (MBT). The degradation proceeds through the loss of one butyl group from TBT to form DBT, which is then further dealkylated to form MBT epa.govnih.gov. This sequential debutylation is a key feature of both abiotic and biotic degradation pathways. Studies have shown that in some systems, the degradation of DBT to MBT can be faster than the initial degradation of TBT to DBT ijrar.org. The half-life of dibutyltin has been reported to be greater than 9 days under photolytic conditions, with monobutyltin and inorganic tin as the observed products canada.ca. For monobutyltin, a photolytic half-life of 0.4 days has been observed, with a significant conversion to inorganic tin canada.ca.

Table 2: Degradation Products and Half-lives of Butyltin Compounds

| Compound | Degradation Product(s) | Reported Half-life | Conditions | Reference |

|---|---|---|---|---|

| Tributyltin (TBT) | Dibutyltin (DBT) | Days to weeks | Photolysis in water | epa.govwaterquality.gov.auwikipedia.org |

| Dibutyltin (DBT) | Monobutyltin (MBT), Inorganic Tin | > 9 days | Photolysis (300 nm light) | canada.ca |

| Monobutyltin (MBT) | Inorganic Tin | 0.4 days | Photolysis (300 nm light) | canada.ca |

The final step in the degradation pathway of tributyltin and its derivatives is the formation of inorganic tin epa.govnih.gov. Following the sequential loss of all butyl groups, the organotin compound is mineralized to its inorganic form. Inorganic tin is considered to be of low toxicity compared to its organotin precursors. Field and laboratory studies have confirmed the increase in inorganic tin concentrations in sediments and water corresponding to a decrease in TBT, DBT, and MBT concentrations, demonstrating the completeness of this degradation pathway researchgate.net.

Environmental Partitioning and Distribution

The environmental distribution of tributyltin is largely dictated by its physicochemical properties, particularly its tendency to adsorb to particulate matter and sediments.

Tributyltin compounds exhibit a strong affinity for sediments and suspended organic matter in the aquatic environment. This partitioning behavior is influenced by factors such as the organic carbon content of the sediment, pH, and salinity waterquality.gov.auresearchgate.net. The sediment-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc) are used to quantify this distribution. Reported Koc values for TBT in marine environments are approximately 32,000 (log Koc ~4.5), indicating a high tendency to associate with the organic fraction of sediments researchgate.net. A sediment-water partition coefficient of 3288 has also been reported waterquality.gov.au. This strong adsorption to sediments means that they can act as a long-term sink and a potential secondary source of TBT to the overlying water column wikipedia.org. The partitioning is reversible and can be influenced by changes in environmental conditions such as pH wikipedia.org.

Table 3: Environmental Partitioning Coefficients for Tributyltin (TBT)

| Partition Coefficient | Value | Environment | Reference |

|---|---|---|---|

| Sediment-Water Partition Coefficient (Kd) | 3288 | General | waterquality.gov.au |

| Sediment-Water Partition Coefficient (Kd) | 3000 | General | epa.gov |

| Organic Carbon-Normalized Partition Coefficient (Koc) | ~32,000 (log Koc ~4.5) | Marine | researchgate.net |

| Organic Carbon-Normalized Partition Coefficient (Koc) | 300 - 150,000 | General | ices.dk |

Adsorption and Desorption from Particulate Matter

Tributyltin (TBT), the active component of bis(tri-n-butyltin) sulfate, exhibits a strong tendency to adsorb to suspended particulate matter and sediments in aquatic environments. This partitioning behavior is a critical factor in its persistence and bioavailability. The adsorption process is influenced by several environmental factors, including the organic carbon content of the sediment, particle size distribution, pH, and salinity.

Research indicates that TBT readily adsorbs to sediments and suspended solids, where it can persist for extended periods. epa.gov The extent of this adsorption is described by sorption or distribution coefficients (Kd), which have been observed to range from 6.1 to 5210 L/kg, depending on pH and salinity. nih.gov Higher organic carbon content and smaller particle sizes in sediment generally lead to stronger TBT adsorption. nih.gov The pH of the water plays a crucial role, with maximum sorption of TBT often observed around pH 6. nih.gov This is attributed to a balance between the cationic form of TBT (TBT+) and the deprotonated surface ligands on particulate matter. nih.gov

Desorption of TBT from sediment is often a slow process, suggesting that once bound, it is not easily released back into the water column. This can lead to the accumulation of TBT in sediments, creating a long-term source of contamination. Studies on TBT-contaminated marina sediment have shown that desorption is characterized by large distribution coefficients, ranging from 5100 to 9400 L/kg, indicating that aging effects may reduce the reversibility of sorption. nih.gov Desorption appears to be a two-step process, further complicating its release dynamics. epa.gov The strong binding of TBT to particulate matter has significant implications for its transport and availability to benthic organisms.

Table 1: Tributyltin (TBT) Sorption and Desorption Coefficients

| Parameter | Value | Conditions |

|---|---|---|

| Sorption Distribution Coefficients (Kd) | 6.1 - 5210 L/kg | Dependent on pH and salinity nih.gov |

| Desorption Distribution Coefficients (Kd) | 5100 - 9400 L/kg | TBT-contaminated marina sediment nih.gov |

| Adsorption Coefficients | 1.1x10² - 8.2x10³ L/Kg | General sediment adsorption epa.gov |

| Partitioning Coefficients | ~2.5 x10⁴ | At environmentally realistic concentrations of 10 ng/L epa.gov |

Distribution in Water Column vs. Surface Microlayer

A significant characteristic of tributyltin's environmental fate is its tendency to concentrate in the surface microlayer of the water column. The surface microlayer is the thin film at the air-water interface, which can accumulate hydrophobic substances. Measured concentrations of tributyltin in the surface microlayer of both freshwater and seawater have been found to be up to two orders of magnitude higher than those in the underlying subsurface water. who.int

For instance, water samples from lakes and rivers in Ontario, Canada, showed TBT levels in the surface microlayer ranging from 0.15 to 60.7 µg tin/litre, while subsurface levels were between 0.01 and 2.91 µg per litre. inchem.orgnih.gov This indicates a significant enrichment of TBT at the surface. In Chesapeake Bay, tributyltin was detected in the surface microlayer at concentrations ranging from 0.15 to 60.7 ppb, with an average concentration of 11 ppb in positive samples. nih.gov The concentration factor in the surface microlayer relative to subsurface water can be as high as 1 x 10⁴. nih.gov

Table 2: Comparison of Tributyltin (TBT) Concentrations in Surface Microlayer and Subsurface Water

| Location | Surface Microlayer Concentration | Subsurface Water Concentration |

|---|---|---|

| Ontario Lakes and Rivers | 0.15 - 60.7 µg Sn/L inchem.orgnih.gov | 0.01 - 2.91 µg Sn/L inchem.orgnih.gov |

| Chesapeake Bay, Maryland | 0.15 - 60.7 ppb | - |

Advanced Analytical Methodologies for Detection and Speciation of Bis Tri N Butyltin Sulfate

Extraction and Sample Preparation Techniques for Diverse Matrices

The initial and one of the most critical stages in the analysis of Bis(Tri-n-Butyltin) Sulfate (B86663) is the effective extraction of the tributyltin (TBT) cation from complex sample matrices such as water, sediment, and biological tissues. The choice of extraction technique is paramount and is dictated by the physicochemical properties of the analyte and the nature of the sample matrix. cdc.gov

Liquid-liquid extraction (LLE) is a conventional and widely employed technique for the isolation of TBT from aqueous samples. This method relies on the partitioning of the analyte between two immiscible liquid phases. For organotin compounds like TBT, which are often present in ionic forms, the extraction efficiency can be significantly enhanced by the addition of a complexing agent and the adjustment of pH.

A common approach involves the use of a non-polar organic solvent, such as hexane (B92381) or toluene, to extract TBT from an acidified aqueous sample. The addition of a chelating agent, like tropolone (B20159), can improve the transfer of the organotin species into the organic phase. For instance, TBT can be extracted from water samples with hexane containing tropolone, followed by derivatization for subsequent analysis. wm.edu In a detailed procedure for coastal water analysis, 250 mL of water is extracted with 2.0 mL of n-hexane after the addition of an internal standard. nih.gov The mixture is shaken to ensure thorough mixing of the phases. nih.gov

For sediment and soil samples, a solvent mixture of diethyl ether and hexane (80:20) spiked with tropolone is used for extraction prior to derivatization. researchgate.net The efficiency of LLE is influenced by several factors, including the choice of solvent, pH of the aqueous phase, and the presence of complexing agents.

Interactive Data Table: Liquid-Liquid Extraction Parameters for Tributyltin

| Matrix | Extraction Solvent | Complexing Agent | pH | Recovery (%) | Reference |

| Coastal Water | n-Hexane | None specified | 4.2 (buffered) | >97 | nih.gov |

| Water | Hexane | Tropolone | Acidified | Not specified | wm.edu |

| Sediment/Soil | Diethyl Ether:Hexane (80:20) | Tropolone | Not specified | Not specified | researchgate.net |

| Tannery Wastewater | Not specified | Not specified | Not specified | Not specified | researchgate.net |

Solid-phase extraction (SPE) offers several advantages over LLE, including higher enrichment factors, lower solvent consumption, and reduced risk of emulsion formation. SPE involves passing a liquid sample through a solid sorbent material that retains the analyte of interest. The analyte is then eluted with a small volume of a suitable solvent.

For the analysis of TBT in water samples, C18-bonded silica (B1680970) is a commonly used sorbent. In one method, a water sample is passed through a C18 SPE cartridge, and the retained organotin compounds are eluted with toluene. pjoes.comresearchgate.net The eluate is then concentrated before analysis. pjoes.com An on-line SPE-LC/MS method has been developed for the determination of TBT in water, where a C18 pre-column is used to pre-concentrate the analyte and remove matrix interferences. nih.gov This method demonstrated recoveries ranging from 81.0% to 101.9% in spiked water samples. nih.gov

The performance of SPE is dependent on the type of sorbent, the pH of the sample, the flow rate, and the composition of the elution solvent. For example, in the analysis of spiked water samples using an SPE cartridge, recoveries of 65% for TBT were achieved. pjoes.comresearchgate.net

Interactive Data Table: Solid-Phase Extraction Parameters for Tributyltin in Water

| Sorbent | Elution Solvent | Sample Volume | Recovery (%) | Detection Limit | Reference |

| C18 Cartridge | Toluene | Not specified | 65 | Not specified | pjoes.comresearchgate.net |

| C18 Pre-column (on-line) | Methanol / HCOOH/HCOONH4 | 3.0 mL | 81.0 - 101.9 | 0.02 µg L⁻¹ | nih.gov |

| C60 Sorbent | Ethyl Acetate | Not specified | 85 - 95 | 0.10 ng Sn/g | cdc.gov |

| C-18 Polymer-Based Column | Ethyl Acetate | 100 mL | Not specified | 6.7 ng/L | epa.gov |

Due to the low volatility and high polarity of ionic organotin species like the TBT cation, a derivatization step is essential prior to analysis by gas chromatography (GC). cdc.govresearchgate.net Derivatization converts the ionic species into more volatile and thermally stable compounds.

A widely used derivatization technique is ethylation using sodium tetraethylborate (NaBEt4). pjoes.com In this procedure, an aqueous solution of the sample extract is buffered to a specific pH (typically around 4.5-5) and then reacted with NaBEt4. nih.govpjoes.com The resulting ethylated derivatives of TBT are volatile and can be readily analyzed by GC. For example, a freshly prepared solution of 2g of NaBEt4 in 10 mL of ethanol (B145695) can be used as the derivatizing agent. labrulez.com The reaction is typically allowed to proceed for about 30 minutes before the derivatized compounds are extracted into an organic solvent like hexane. pjoes.comlabrulez.com

Another common derivatization method is alkylation using Grignard reagents, such as pentylmagnesium bromide. labrulez.com This results in the formation of pentylated derivatives of the organotin compounds. labrulez.com For biological samples, such as fish and hair, a hydrolysis step using a potassium hydroxide-ethanol-water solution is often performed before extraction and derivatization. rsc.org This helps to break down the sample matrix and release the organotin compounds. rsc.org After hydrolysis, the TBT is extracted and then derivatized, for instance, by propylation. rsc.org

The efficiency of the derivatization reaction is influenced by factors such as pH, the concentration of the derivatizing agent, and the reaction time. nih.gov

Interactive Data Table: Common Derivatization Methods for Tributyltin

| Derivatization Method | Reagent | Resulting Derivative | Key Parameters | Reference |

| Ethylation | Sodium tetraethylborate (NaBEt4) | Ethyl-TBT | pH ~4.5-5, fresh reagent | pjoes.comlabrulez.com |

| Pentylation | Pentylmagnesium bromide | Pentyl-TBT | Anhydrous conditions | labrulez.com |

| Propylation | Not specified (Grignard reagent) | Propyl-TBT | Post-hydrolysis for biological samples | rsc.org |

| Hydride Generation | Sodium borohydride | TBT-hydride | Not specified | cdc.gov |

Chromatographic Separation Techniques

Following extraction and derivatization, chromatographic techniques are employed to separate the target analyte from other compounds in the sample extract. The choice between gas chromatography and high-performance liquid chromatography depends on the volatility and thermal stability of the analyte.

Gas chromatography is a powerful technique for the separation of volatile compounds. For the analysis of TBT, it is most commonly used after a derivatization step to increase the volatility of the analyte. Flame Photometric Detection (FPD) is a selective and sensitive detection method for organotin compounds. The FPD detector is specifically sensitive to compounds containing sulfur or phosphorus, and with the use of a specific filter, it can be made highly selective for tin.

In a typical GC-FPD setup for TBT analysis, a capillary column with a non-polar or semi-polar stationary phase is used for separation. The oven temperature is programmed to ramp up to ensure the efficient separation of different organotin species. For instance, a DB-17 column has been used for the separation of underivatized organotin species under isothermal conditions. The detection limits for TBT using GC-FPD can reach the low parts-per-billion (ppb) range. nih.gov A study utilizing a pulsed flame photometric detector (GC-PFPD) reported a detection limit of 0.6 ppb for TBT. nih.gov

The performance of GC-FPD is influenced by the GC conditions (injector temperature, oven temperature program, carrier gas flow rate) and the detector settings (detector temperature, gas flows).

Interactive Data Table: Gas Chromatography - Flame Photometric Detection Parameters for Tributyltin

| Column Type | Carrier Gas | Injector Temperature (°C) | Oven Temperature Program | Detector | Detection Limit (TBT) | Reference |

| DB-17 (megabore) | Not specified | Not specified | Isothermal | FPD | Not specified | |

| Not specified | Not specified | Not specified | Not specified | PFPD | 0.6 ppb | nih.gov |

| Silicone OV-1 | Not specified | Not specified | Not specified | FPD | 5 ng g⁻¹ (as chloride) | rsc.org |

| Not specified | Not specified | Not specified | Not specified | FPD | Not specified | shimadzu.com |

High-performance liquid chromatography (HPLC) offers a significant advantage over GC for the analysis of TBT as it does not require a derivatization step. cdc.gov This simplifies the sample preparation procedure and reduces the potential for analytical errors associated with the derivatization reaction. HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

For the analysis of organotin compounds, reversed-phase HPLC is commonly used, where a non-polar stationary phase (e.g., C18) is paired with a polar mobile phase. The separation can be performed in isocratic or gradient elution mode. One method for the determination of TBT and other organotins in flour samples utilized a cyanopropyl column with an isocratic mobile phase of hexane-acetonitrile-THF (97/1/2). nih.gov

The detection of TBT in HPLC can be achieved using various detectors, including UV detectors. nih.gov However, for higher sensitivity and selectivity, HPLC is often coupled with more sophisticated detectors like mass spectrometry (MS) or inductively coupled plasma mass spectrometry (ICP-MS). An automated in-tube solid-phase microextraction (SPME) method coupled with HPLC and electrospray ionization mass spectrometry (ESI-MS) achieved a detection limit of 0.05 ng mL⁻¹ for TBT. researchgate.net Another study using LC-MS/MS for TBT in marine sediment reported a method detection limit of 1.25 ng Sn g⁻¹. nih.gov

Interactive Data Table: High-Performance Liquid Chromatography Parameters for Tributyltin

| Column Type | Mobile Phase | Detection Method | Linearity Range | Detection Limit (TBT) | Reference |

| Cyanopropyl | Hexane-Acetonitrile-THF (97/1/2) | UV | Not specified | 0.95 µg/mL (Quant. Limit) | nih.gov |

| C18 | 0.1% HCOOH/5 mM HCOONH4 and Methanol | ESI-MS | 0.1-30 µg L⁻¹ | 0.02 µg L⁻¹ | nih.gov |

| Supel-Q PLOT capillary (for in-tube SPME) | Not specified | ESI-MS | 0.5–200 ng mL⁻¹ | 0.05 ng mL⁻¹ | researchgate.net |

| Pentafluorophenyl (PFP) | Methanol/aqueous formic acid | MS/MS | Not specified | 1.25 ng Sn g⁻¹ | nih.gov |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a powerful analytical technique that combines the advantages of both gas and liquid chromatography. It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, which exhibits low viscosity and high diffusivity, allowing for rapid and efficient separations. nist.gov

In the context of organotin analysis, SFC is particularly valuable for the extraction and separation of compounds like tributyltin from complex matrices, such as biological tissues and sediments. nih.govresearchgate.net The technique can be effectively coupled with various detectors, including flame photometric detection (FPD) and mass spectrometry (MS), for sensitive and selective quantification.

Research has demonstrated the successful use of supercritical fluid extraction (SFE) as a preliminary step for the separation and concentration of organotin compounds. For instance, using pure CO2 as the mobile phase, organotins can be selectively extracted from samples containing interfering substances like fats. nih.gov The efficiency of this extraction is dependent on parameters such as pressure and temperature. One study on the SFE of diphenyltin (B89523) (DPT), another organotin compound, from a solid matrix provides insight into the optimization of these parameters.

| Pressure (MPa) | Temperature (°C) | DPT Extraction Efficiency (%) | Fat Extraction (%) |

|---|---|---|---|

| 10-15 | 40 | 63 | 28.3 |

| 10 | 50 | 59.9 | 4.9 |

This table illustrates the effect of pressure and temperature on the supercritical fluid extraction efficiency of an organotin compound (DPT) versus fat, indicating that lower pressure and higher temperature can enhance selectivity. Data sourced from a study on organotin extraction from soya powder. nih.gov

The findings suggest that by manipulating the pressure and temperature, a higher recovery of organotin compounds can be achieved with minimal co-extraction of lipids. nih.gov Following extraction, the analytes can be introduced into an SFC system for separation. For example, a Kapcell Pak ODS column has been used to effectively separate organotins from co-extracted fats. nih.gov While specific studies focusing solely on bis(tri-n-butyltin) sulfate are limited, the established methodologies for tributyltin and other organotins are directly applicable.

Atomic Spectrometric Determination

Atomic spectrometry encompasses a suite of techniques that are highly sensitive for the determination of elemental composition. In the analysis of this compound, these methods are employed to quantify the total tin content or for the speciation of the tributyltin cation.

Atomic Absorption Spectrophotometry (AAS) is a widely used technique for the quantitative determination of specific elements. The method relies on the absorption of light by free atoms in the gaseous state. For organotin analysis, the sample is first atomized, and then the absorbance of a specific wavelength of light by the tin atoms is measured.

Flame AAS (FAAS) is a robust and straightforward technique where the sample is introduced into a flame to generate free atoms. While it is a common method for elemental analysis, its sensitivity may be limited for trace-level detection of tributyltin in environmental samples.

Electrothermal AAS (ETAAS) , also known as Graphite (B72142) Furnace AAS (GFAAS), offers significantly higher sensitivity, with detection limits for tributyltin reaching the nanogram per liter (ng/L) level. pjoes.com In this technique, a small volume of the sample is injected into a graphite tube, which is then heated in a programmed sequence to dry, ash, and finally atomize the sample. This method concentrates the analyte in the optical path, leading to enhanced sensitivity.

To further improve the performance of ETAAS for tributyltin analysis, matrix modifiers are often employed. These substances are added to the sample to stabilize the analyte during the heating program and to reduce interferences from the sample matrix.

| Technique | Matrix Modifier | Detection Limit for TBT | Reference |

|---|---|---|---|